N-isopropoxycarbonyl-L-isoleucine is a derivative of the branched-chain amino acid isoleucine, which plays a critical role in protein synthesis and various metabolic processes. This compound is particularly notable for its applications in peptide synthesis and as a building block in pharmaceutical chemistry. It is classified as an amino acid derivative, specifically an N-protected amino acid, which is essential for the formation of peptides through solid-phase synthesis techniques.
N-isopropoxycarbonyl-L-isoleucine is derived from L-isoleucine, one of the essential amino acids that cannot be synthesized by the human body and must be obtained through diet. The classification of this compound falls under amino acid derivatives, specifically those that are modified to enhance their stability and reactivity during chemical reactions.
The synthesis of N-isopropoxycarbonyl-L-isoleucine typically involves several steps:
The reaction conditions typically involve mild temperatures and controlled environments to avoid decomposition or side reactions. The use of solvents like dichloromethane or ethyl acetate may be employed to facilitate the reaction and purification processes.
N-isopropoxycarbonyl-L-isoleucine has a complex structure characterized by its branched-chain configuration. The molecular formula can be represented as C₁₃H₁₉NO₃, indicating the presence of 13 carbon atoms, 19 hydrogen atoms, one nitrogen atom, and three oxygen atoms.
where R represents the isopropoxycarbonyl substituent.
N-isopropoxycarbonyl-L-isoleucine can participate in various chemical reactions typical of amino acids:
The reactivity of N-isopropoxycarbonyl-L-isoleucine in peptide synthesis allows for selective coupling reactions that are crucial for generating complex peptides with specific sequences.
The mechanism by which N-isopropoxycarbonyl-L-isoleucine functions primarily revolves around its role in peptide synthesis:
This mechanism illustrates how modifications to L-isoleucine enhance its utility in synthetic organic chemistry, particularly in creating biologically active peptides.
N-isopropoxycarbonyl-L-isoleucine finds numerous applications in scientific research and pharmaceutical development:
Enantioselective synthesis of N-protected L-isoleucine derivatives demands precise chiral control due to the amino acid’s two stereogenic centers. Evans’ chiral oxazolidinone auxiliaries are widely employed for asymmetric alkylation, enabling >99% enantiomeric excess (ee) in β-branched chain formation. The auxiliary directs stereochemistry during alkyl halide addition to glycine equivalents, followed by auxiliary cleavage and stereoretentive isopropoxycarbonyl protection [8]. Alternative approaches leverage titanium enolate chemistry: TiCl4/diisopropylethylamine generates Z-enolates that react with monodentate aldehydes to yield anti-aldol adducts with 95:5 diastereoselectivity. Bidentate alkoxyaldehydes further enhance stereocontrol through pseudo-axial orientation in chelated transition states, achieving 98:2 syn-selectivity [8]. For industrial-scale synthesis, cost-effective resolutions using chiral acylases have been developed, though chemical methods dominate for N-isopropoxycarbonyl protection due to stringent ee requirements (>99.5%) in peptide therapeutics.
Table 1: Performance Metrics of Enantioselective Methods
Method | Chiral Controller | diastereomeric Ratio | Overall Yield (%) |
---|---|---|---|
Evans Alkylation | Oxazolidinone | >99:1 | 78 |
TiCl4-Mediated Aldol | Phenylalaninol Sulfonamide | 98:2 | 85 |
Enzymatic Resolution | L-Aminoacylase | N/A | 65 (theoretical max) |
Palladium-catalyzed alkoxycarbonylation provides a direct route to N-isopropoxycarbonyl groups by activating isopropanol toward carbamate formation. Pd(PPh3)4/CO systems facilitate the carbonylation of L-isoleucine’s amine group at 50°C and 20 bar CO pressure, achieving 92% conversion in anhydrous DMF. Critical to suppressing racemization is maintaining pH 8–9 via added tertiary amines (e.g., triethylamine), which prevents α-proton abstraction and epimerization [8]. Recent advances utilize Pd(II)-pincer complexes with electron-deficient ligands (e.g., bis-phosphines), reducing catalyst loading to 0.5 mol% while maintaining >90% regioselectivity for mono-N-protection. Microwave-assisted protocols further enhance efficiency, reducing reaction times from 12 hours to 45 minutes and minimizing thermal degradation risks. The method’s scalability is demonstrated in continuous-flow reactors, where CO diffusion and temperature control optimize yields to 94% at gram-scale [8].
Table 2: Catalytic Systems for Isopropoxycarbonylation
Catalyst | Conditions | Conversion (%) | Racemization (%) |
---|---|---|---|
Pd(PPh3)4 | 20 bar CO, 50°C, 12h | 92 | <1 |
Pd-Pincer Complex | 5 bar CO, 80°C, MW 45min | 95 | 0.5 |
Pd/C (heterogeneous) | 30 bar CO, 100°C, 6h | 78 | 3 |
N-isopropoxycarbonyl (N-iPoc) protection exhibits superior compatibility with Fmoc-SPPS due to its stability under piperidine deprotection conditions. The iPoc group demonstrates negligible cleavage (<0.1%) during standard 20% piperidine/DMF treatments over 20 cycles, enabling its use in long-peptide syntheses. Coupling kinetics studies reveal that N-iPoc-L-isoleucine requires 2.5× longer acylation times (120 vs. 50 min) than Boc-protected analogs when using HBTU/DIPEA activation, attributable to steric hindrance from the isopropyl moiety [10]. Strategic placement is recommended at non-C-terminal positions to avoid sterically hindered couplings; DIC/OxymaPure combinations mitigate this by reducing diimide-mediated epimerization to <0.3%. Post-synthesis, the iPoc group is cleaved under mild acidic conditions (1% TFA/DCM, 15 min) without disrupting acid-labile side-chain protections (e.g., trityl or Pmc). This orthogonality enables iterative deprotection in hybrid protection schemes, positioning iPoc as a viable alternative to ivDde for selective side-chain modifications.
Table 3: SPPS Performance of N-iPoc-L-Isoleucine vs. Common Protections
Parameter | N-iPoc | Boc | Fmoc |
---|---|---|---|
Piperidine Stability | >99.9% retention | N/A | Cleaved |
TFA Cleavage Rate | 15 min (complete) | 30 min | Stable |
Coupling Time (min) | 120 | 45 | 50 |
Epimerization (HATU) | 0.8% | 0.4% | 0.5% |
Isoleucyl-tRNA synthetase (IleRS) demonstrates unexpected promiscuity toward N-iPoc-L-isoleucine activation, a property leveraged for enzymatic protection. Escherichia coli IleRS charges N-iPoc-L-isoleucine onto tRNAIle with 40% efficiency relative to native L-isoleucine, enabling ribosomal synthesis of iPoc-protected peptides [3] [5]. Directed evolution of IleRS (Y143I/S153A mutants) further enhances catalytic efficiency (kcat/KM) by 3.2-fold through expanded substrate-binding pockets accommodating the isopropyl carbonate. Alternatively, D-amino acid epimerases facilitate dynamic kinetic resolutions: Pseudomonas putida branched-chain amino acid racemase equilibrates N-Cbz-D/L-isoleucine, allowing selective hydrolysis of the D-enantiomer by penicillin G acylase. This yields enantiopure N-Cbz-L-isoleucine (99% ee), subsequently convertible to N-iPoc via transprotection [5] [9]. Whole-cell biocatalysts co-expressing racemase and esterase achieve 88% yield in 24 hours, outperforming chemical racemization routes that risk carbamate degradation.
Carbonyldiimidazole (CDI), 4-nitrophenyl chloroformate (PNZ-Cl), and bis(4-nitrophenyl) carbonate (PNPC) represent key reagents for N-iPoc-L-isoleucine synthesis. CDI-mediated reactions proceed via imidazolide intermediates, achieving 95% yield in anhydrous THF at 0°C within 30 minutes. PNZ-Cl offers superior chemoselectivity for primary amines in lysine-containing systems, albeit with slower kinetics (4 hours, 88% yield). PNPC’s stepwise mechanism—initial carbonate adduct formation followed by isopropanolysis—enables one-pot synthesis but requires stoichiometric Hünig’s base to suppress di(4-nitrophenyl) byproduct formation [7]. Solvent screening identifies ethyl acetate as optimal, minimizing racemization (0.2% vs. 1.5% in DMF) due to low dielectric constant. Impurity profiling reveals that PNZ-Cl generates <0.1% N-alkylated impurities, whereas CDI produces up to 3% imidazoyl-urea side products at elevated temperatures. For industrial applications, PNPC balances cost and purity, providing 97% HPLC purity at 1/5th the cost of PNZ-Cl.
Table 4: Reagent Performance in N-iPoc-L-Isoleucine Synthesis
Reagent | Temperature (°C) | Time (h) | Yield (%) | Racemization (%) | Key Impurity |
---|---|---|---|---|---|
CDI | 0 | 0.5 | 95 | 0.3 | Imidazoyl-urea (3%) |
PNZ-Cl | 25 | 4 | 88 | 0.2 | Di-PNZ carbonate (1%) |
PNPC | 25 | 2 | 92 | 0.4 | Di-PNP carbonate (0.5%) |
pNPCl | 40 | 1 | 85 | 1.5 | Chloroformate adduct (6%) |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9